Structural Topology Divergence from Apixaban: Meta- vs. Para-Oxopiperidinyl Substitution
The title compound places the 2-oxopiperidin-1-yl group at the meta position of the central phenyl ring, whereas apixaban and its direct analogs uniformly employ para-substitution [1]. This positional isomerism is not trivial; in the apixaban series, the para-oxopiperidinyl carbonyl makes a key hydrogen-bond with the backbone NH of Gly216 in the Factor Xa active site, and moving this group to the meta position is predicted to disrupt this interaction [1].
| Evidence Dimension | Position of oxopiperidinyl substituent on central phenyl ring |
|---|---|
| Target Compound Data | 3-(2-oxopiperidin-1-yl)phenyl (meta-substituted) |
| Comparator Or Baseline | Apixaban: 4-(2-oxopiperidin-1-yl)phenyl (para-substituted) |
| Quantified Difference | Meta vs. para positional isomerism |
| Conditions | Structural analysis; inferred from crystallographic data of apixaban-FXa complex (PDB 2P16) |
Why This Matters
Users seeking to avoid Factor Xa-related off-target effects may find the meta-substituted scaffold advantageous, as it is expected to exhibit reduced FXa binding.
- [1] Pinto, D. J. P., et al. J. Med. Chem. 2007, 50, 5339–5356. View Source
